2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-9-4-5-13(10(2)6-9)19(16,17)14-7-12-8-18-11(3)15-12/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACHYDHZMAMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of benzenesulfonamides, including 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide, exhibit notable antidiabetic properties. In a study involving streptozotocin-induced diabetic rats, specific derivatives demonstrated significant reductions in blood glucose levels compared to glibenclamide, a well-known antidiabetic drug. Notably, compounds synthesized from this class showed hypoglycemic effects that suggest their potential as oral antidiabetic agents .
Anticancer Properties
Another area of application is in cancer treatment. Compounds similar to 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide have been evaluated for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Some derivatives have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects and potential use as anticancer agents . Additionally, these compounds have been reported to induce apoptosis in cancer cell lines, further supporting their therapeutic potential.
Antimicrobial Activity
The antimicrobial properties of benzenesulfonamide derivatives have also been explored. These compounds have demonstrated effectiveness against various bacterial strains and have shown potential in disrupting biofilm formation. This suggests that they could be developed into new antibacterial agents .
Antidiabetic Evaluation
In a notable study published in 2013, several benzenesulfonamide derivatives were synthesized and tested for their hypoglycemic activity using a diabetic rat model. The results indicated that some compounds significantly lowered blood glucose levels compared to controls and glibenclamide . This study underscores the importance of structural modifications in enhancing the efficacy of these compounds as antidiabetic agents.
Cancer Treatment Research
A recent investigation focused on the design and synthesis of new benzenesulfonamide derivatives aimed at inhibiting CA IX for cancer therapy. The study found that certain derivatives not only inhibited CA IX effectively but also induced apoptosis in breast cancer cell lines (MDA-MB-231), showcasing their dual role as enzyme inhibitors and pro-apoptotic agents .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can mimic natural substrates, thereby interfering with enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and reported activities of compounds analogous to 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide:
Key Observations
Heterocycle Impact: Thiazole vs. Thiazoles generally exhibit greater π-acceptor character due to sulfur’s polarizability, which could enhance interactions with hydrophobic enzyme pockets .
Linker and Backbone Variations :
- Ethyl or urea linkers (e.g., in Tolvaptan and ) introduce conformational flexibility, which may optimize binding to extended protein pockets.
- Replacement of the benzenesulfonamide backbone with benzamide ( ) reduces acidity of the sulfonamide proton, possibly altering solubility and bioavailability.
Biological Activity: Sulfonamides with thiazole substituents (e.g., N-(1,3-thiazol-2-yl)-4-methylbenzenesulfonamide ) are frequently associated with antimicrobial activity, suggesting the target compound may share similar applications.
Biological Activity
The compound 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor , antimicrobial , and enzyme inhibition . This article synthesizes existing research findings regarding its biological activity, focusing on structure-activity relationships (SAR) and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.37 g/mol. Its structure consists of a benzenesulfonamide core substituted with methyl groups and a thiazole moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, a study demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL against specific tumor types . The presence of electron-donating groups such as methyl on the phenyl ring enhances the cytotoxic activity of these compounds .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Thiazole derivatives have been tested against various bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin . The structural modifications, particularly the presence of electron-releasing groups, significantly impact their antibacterial effectiveness.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus epidermidis | < 10 µg/mL |
| Compound B | Escherichia coli | < 20 µg/mL |
The biological effects of 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .
- Cell Cycle Arrest : Studies indicate that thiazole-containing compounds can induce cell cycle arrest at the G2/M phase in cancer cells, thereby preventing further proliferation .
- Apoptosis Induction : The interaction with apoptotic pathways has been noted, particularly through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- A study on a series of thiazole-based compounds highlighted their potential as anticancer agents by demonstrating significant tumor regression in xenograft models.
- Another investigation focused on the antimicrobial properties of modified thiazoles against resistant bacterial strains, showcasing their effectiveness as alternative therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide, and how can reaction conditions be optimized?
- The synthesis typically involves coupling a 2,4-dimethylbenzenesulfonyl chloride derivative with (2-methyl-1,3-thiazol-4-yl)methanol or its amine analog. Key intermediates like (2-methyl-1,3-thiazol-4-yl)methanol are critical, and their purity (≥97%) must be ensured using suppliers like Kanto Reagents . Reaction conditions such as reflux in ethanol with glacial acetic acid (as a catalyst) are common, similar to sulfonamide coupling methods described in triazole-based syntheses . Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and monitoring progress via HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy are primary methods. For mass confirmation, high-resolution mass spectrometry (HRMS) is essential, as demonstrated for structurally related sulfonamides (e.g., exact mass 262.0388 in metabolite studies ). Purity should be verified via HPLC with UV detection (λ = 254 nm), as used in pharmacokinetic studies of similar sulfonamides .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- The compound’s solubility depends on substituents: the 2,4-dimethylbenzene group enhances lipophilicity, while the thiazole ring may require polar aprotic solvents (e.g., DMSO). Stability studies should include pH-dependent degradation assays (e.g., 1–13 range) and thermal analysis (DSC/TGA), as seen in benzenesulfonamide analogs .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Contradictions may arise from assay conditions (e.g., buffer ionic strength or redox agents interfering with the thiazole moiety). Validate results using orthogonal assays:
- Surface Plasmon Resonance (SPR) for direct binding affinity measurements.
- Isothermal Titration Calorimetry (ITC) to assess thermodynamic parameters .
- Control for thiol-reactive intermediates by adding DTT (1 mM) to exclude false positives .
Q. What strategies are effective for structural optimization to enhance target selectivity?
- Bioisosteric replacement : Substitute the thiazole ring with triazole (e.g., as in triazolo-thiazole hybrids ) to modulate steric and electronic properties.
- Fragment-based design : Use X-ray co-crystallography (refined via SHELXL ) to identify key interactions with the target’s active site. For example, modifying the benzenesulfonamide’s methyl groups to fluorine or methoxy could improve hydrophobic/hydrogen-bonding interactions .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Plasma half-life (t½) : For sulfonamides, t½ ranges 2–6 hours in rodents, requiring frequent dosing .
- Tissue distribution : Focus on liver and kidney due to sulfonamide metabolism (monitor via LC-MS/MS).
- Metabolite identification : Use HRMS to detect hydroxylated or glucuronidated derivatives, as seen in related compounds .
Methodological Recommendations
- Synthetic Challenges : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid byproducts from thiazole ring alkylation .
- Analytical Validation : Use qNMR with maleic acid as an internal standard for absolute quantification .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
